molecular formula C16H21NO4 B8059735 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid

3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid

Cat. No.: B8059735
M. Wt: 291.34 g/mol
InChI Key: DPOLFLNYSORBJA-UHFFFAOYSA-N
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Description

3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid typically involves the following steps:

  • Boc Protection: The cyclopropylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

  • Methylation: The protected cyclopropylamino group is then methylated using a suitable methylating agent like methyl iodide.

  • Coupling Reaction: The resulting compound is coupled with benzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected cyclopropylamino group can be selectively deprotected under acidic conditions, allowing for further chemical modifications. The compound may interact with enzymes or receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

  • 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a benzoic acid group.

  • 3-[(tert-Butoxycarbonyl)amino]hexanoic Acid: Similar Boc-protected amino group but with a hexanoic acid backbone.

Uniqueness: 3-[(tert-Butoxycarbonylcyclopropylamino)-methyl]-benzoic acid is unique due to its combination of the cyclopropylamino group and benzoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17(13-7-8-13)10-11-5-4-6-12(9-11)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOLFLNYSORBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)C(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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